molecular formula C14H12N2 B13770342 Indole, 3-(2-pyridylmethyl)- CAS No. 5580-44-9

Indole, 3-(2-pyridylmethyl)-

Cat. No.: B13770342
CAS No.: 5580-44-9
M. Wt: 208.26 g/mol
InChI Key: REMGZSGXONUDEF-UHFFFAOYSA-N
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Description

3-(pyridin-2-ylmethyl)-1H-indole is an organic compound that features a pyridine ring attached to an indole structure via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-ylmethyl)-1H-indole typically involves the reaction of indole with pyridine-2-carbaldehyde in the presence of a base. One common method is the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include:

    Catalyst: Palladium acetate

    Base: Potassium carbonate

    Solvent: Dimethylformamide

    Temperature: 100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 3-(pyridin-2-ylmethyl)-1H-indole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyridin-2-ylmethyl ketone, pyridin-2-ylmethyl aldehyde

    Reduction: Pyridin-2-ylmethyl alcohol, pyridin-2-ylmethyl amine

    Substitution: Halogenated indoles, nitroindoles, sulfonated indoles

Scientific Research Applications

3-(pyridin-2-ylmethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-3-ylmethyl)-1H-indole
  • 3-(pyridin-4-ylmethyl)-1H-indole
  • 3-(quinolin-2-ylmethyl)-1H-indole

Uniqueness

3-(pyridin-2-ylmethyl)-1H-indole is unique due to the position of the pyridine ring, which influences its electronic properties and reactivity. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs.

Properties

CAS No.

5580-44-9

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(pyridin-2-ylmethyl)-1H-indole

InChI

InChI=1S/C14H12N2/c1-2-7-14-13(6-1)11(10-16-14)9-12-5-3-4-8-15-12/h1-8,10,16H,9H2

InChI Key

REMGZSGXONUDEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CC=CC=N3

Origin of Product

United States

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